(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid
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Description
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of FMOC-HLE-OH is the amino group of amino acids. It is used as a protecting group in peptide synthesis . The FMOC group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
FMOC-HLE-OH acts as a protecting group for amines during peptide synthesis . The FMOC group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for FMOC group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of FMOC-HLE-OH in peptide synthesis affects the biochemical pathway of peptide bond formation. The FMOC group protects the amino group of an amino acid, allowing for the formation of peptide bonds without interference from the amino group .
Pharmacokinetics
The efficiency of its use in peptide synthesis is influenced by factors such as reaction conditions and the presence of other functional groups .
Result of Action
The use of FMOC-HLE-OH in peptide synthesis results in the formation of peptides with protected amino groups. This allows for the selective formation of peptide bonds, enabling the synthesis of complex peptides .
Action Environment
The action of FMOC-HLE-OH is influenced by the reaction conditions, particularly the pH. As the FMOC group is base-labile, a basic environment is required for its removal . Additionally, the presence of other functional groups can influence the efficiency of FMOC-HLE-OH in peptide synthesis .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOQOPBFLFQOJJ-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589225 |
Source
|
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methyl-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180414-94-2 |
Source
|
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methyl-L-norleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180414-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methyl-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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